molecular formula C16H15FN2O3 B4737899 N-(2-fluorophenyl)-N'-(2-methoxybenzyl)ethanediamide

N-(2-fluorophenyl)-N'-(2-methoxybenzyl)ethanediamide

Cat. No. B4737899
M. Wt: 302.30 g/mol
InChI Key: WOZQXFLBIKXGCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluorophenyl)-N'-(2-methoxybenzyl)ethanediamide, also known as FMeBzD, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FMeBzD belongs to the class of small molecules known as benzamides, which have been shown to have various biological activities, including anticancer, antipsychotic, and anti-inflammatory effects.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-N'-(2-methoxybenzyl)ethanediamide is not fully understood, but it is believed to involve the inhibition of multiple signaling pathways that are involved in cancer cell growth and survival. N-(2-fluorophenyl)-N'-(2-methoxybenzyl)ethanediamide has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which plays a critical role in the regulation of gene expression. HDAC inhibitors have been shown to induce apoptosis in cancer cells by altering the expression of genes involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-N'-(2-methoxybenzyl)ethanediamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell growth and migration, and modulation of gene expression. N-(2-fluorophenyl)-N'-(2-methoxybenzyl)ethanediamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-fluorophenyl)-N'-(2-methoxybenzyl)ethanediamide is its potential as a therapeutic agent for cancer treatment. However, the limitations of N-(2-fluorophenyl)-N'-(2-methoxybenzyl)ethanediamide include its low solubility in water and its relatively low yield in the synthesis process. Further research is needed to optimize the synthesis method and improve the pharmacokinetic properties of N-(2-fluorophenyl)-N'-(2-methoxybenzyl)ethanediamide.

Future Directions

Future research on N-(2-fluorophenyl)-N'-(2-methoxybenzyl)ethanediamide could focus on optimizing the synthesis method to improve the yield and pharmacokinetic properties of the compound. Additionally, further studies could investigate the potential therapeutic applications of N-(2-fluorophenyl)-N'-(2-methoxybenzyl)ethanediamide in other diseases, such as inflammation and neurodegenerative disorders. Finally, the development of N-(2-fluorophenyl)-N'-(2-methoxybenzyl)ethanediamide analogs with improved pharmacokinetic properties could lead to the discovery of novel therapeutic agents with enhanced efficacy and safety profiles.

Scientific Research Applications

N-(2-fluorophenyl)-N'-(2-methoxybenzyl)ethanediamide has been extensively studied for its potential use in cancer therapy. It has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including breast, lung, and colon cancer. N-(2-fluorophenyl)-N'-(2-methoxybenzyl)ethanediamide has also been shown to inhibit the growth and migration of cancer cells by targeting specific signaling pathways involved in cancer progression.

properties

IUPAC Name

N'-(2-fluorophenyl)-N-[(2-methoxyphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O3/c1-22-14-9-5-2-6-11(14)10-18-15(20)16(21)19-13-8-4-3-7-12(13)17/h2-9H,10H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOZQXFLBIKXGCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(2-fluorophenyl)-N-[(2-methoxyphenyl)methyl]oxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-fluorophenyl)-N'-(2-methoxybenzyl)ethanediamide
Reactant of Route 2
Reactant of Route 2
N-(2-fluorophenyl)-N'-(2-methoxybenzyl)ethanediamide
Reactant of Route 3
Reactant of Route 3
N-(2-fluorophenyl)-N'-(2-methoxybenzyl)ethanediamide
Reactant of Route 4
Reactant of Route 4
N-(2-fluorophenyl)-N'-(2-methoxybenzyl)ethanediamide
Reactant of Route 5
Reactant of Route 5
N-(2-fluorophenyl)-N'-(2-methoxybenzyl)ethanediamide
Reactant of Route 6
Reactant of Route 6
N-(2-fluorophenyl)-N'-(2-methoxybenzyl)ethanediamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.